methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the furan and thiophene groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution on the benzoate ring could introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, it can be used in the development of new materials with unique electronic or photonic properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential bioactivity could be explored for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its unique properties may find applications in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the sulfamoyl group may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate: Lacks the thiophene ring, which may alter its electronic properties and reactivity.
Methyl 3-(N-(2-(thiophen-2-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate: Lacks the furan ring, potentially affecting its bioactivity and interactions with biological targets.
Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate: Lacks both furan and thiophene rings, which significantly changes its chemical and biological properties.
Uniqueness
The presence of both furan and thiophene rings in methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S2/c1-25-14-8-7-13(18(21)26-2)11-15(14)29(23,24)20-12-19(22,16-5-3-9-27-16)17-6-4-10-28-17/h3-11,20,22H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQVGNXXLQBUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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